molecular formula C10H10N2 B1590660 Isoquinolin-4-ylmethanamine CAS No. 58123-56-1

Isoquinolin-4-ylmethanamine

Cat. No. B1590660
CAS RN: 58123-56-1
M. Wt: 158.2 g/mol
InChI Key: ZTMHEIRKNHCJEG-UHFFFAOYSA-N
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Description

Isoquinolin-4-ylmethanamine is a compound with the CAS Number: 58123-56-1 and a molecular weight of 158.2 . It is also known by the IUPAC name 4-isoquinolinylmethanamine .


Molecular Structure Analysis

The molecular structure of Isoquinolin-4-ylmethanamine is represented by the Inchi Code: 1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 . This indicates that the compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .


Physical And Chemical Properties Analysis

Isoquinolin-4-ylmethanamine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

1. Application in Organic and Pharmaceutical Chemistry

Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .

2. Application in Photovoltaics

Quinoline derivatives, including Isoquinoline, have gained popularity in third-generation photovoltaic applications . They have been used in the design and architecture of photovoltaic cells, including polymer solar cells and dye-synthesized solar cells .

3. Application in Water Treatment

Isoquinoline and its derivatives can be used in water treatment processes . They can act as corrosion inhibitors for mild steel in acidic media . The inhibitive effect is attributed to the adsorption of the isoquinoline molecules on the metal surface .

4. Application in Material Sciences

Isoquinoline has found extensive use in material sciences . It can be used in the synthesis of various materials due to its unique chemical properties .

5. Application in Pain and Inflammation Management

Isoquinoline is a crucial skeleton in the structure of various drugs . This includes medications used to manage pain and inflammation .

6. Application in Cardiovascular Diseases Treatment

Isoquinoline-based drugs are used in the treatment of cardiovascular diseases . They can help manage various heart conditions .

7. Application in Organic Synthesis

Isoquinoline is used extensively in organic synthesis . Its unique chemical properties make it a valuable component in the creation of various organic compounds .

8. Application in Anticancer Drugs

Isoquinoline is considered an important component of many biologically active products due to its diverse structures and use as components of anti-cancer drugs .

9. Application in Antimalarial Drugs

Isoquinoline derivatives are used in the synthesis of anti-malarial drugs . Their unique chemical structure makes them effective in combating malaria .

10. Application in Green Chemistry

There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Isoquinoline and its derivatives play a role in this, contributing to the development of greener chemical processes .

11. Application in Antituberculosis Activities

Quinoline motifs, including Isoquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . This includes their use in antituberculosis activities .

12. Application in Anti-COVID-19 Activities

Quinoline motifs, including Isoquinoline, have been used in the development of drugs with anti-COVID-19 activities .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

isoquinolin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMHEIRKNHCJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475908
Record name 1-(Isoquinolin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-4-ylmethanamine

CAS RN

58123-56-1
Record name 1-(Isoquinolin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isoquinolin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Zhu, QW Shen, WZ Wang, ZL Wu, T Cai, W Wen… - Organic …, 2021 - ACS Publications
A ternary catalytic system comprising a chiral aldehyde, a transition metal, and a Lewis acid is rationally designed for the asymmetric α-allylic alkylation reaction of aza-aryl …
Number of citations: 19 pubs.acs.org
M Mandal, Z Tan, C Madsen-Duggan… - Journal of Medicinal …, 2017 - ACS Publications
… followed by quenching with trichloromethyl carbonochloridate generated the corresponding oxazolidinone-3-carbonyl chloride, which upon treatment with isoquinolin-4-ylmethanamine …
Number of citations: 10 pubs.acs.org

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